molecular formula C16H17ClF2N4 B10938983 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-methylpiperazin-1-yl)pyrimidine

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B10938983
M. Wt: 338.78 g/mol
InChI Key: HVAGVEYQYQJVFG-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a difluoromethyl group, and a methylpiperazino group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyrimidine ring.

    Addition of the Difluoromethyl Group: The difluoromethyl group is added through a halogen exchange reaction, typically using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Methylpiperazino Group: The final step involves the nucleophilic substitution of a piperazine derivative with the pyrimidine ring, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-(4-methylpiperazino)pyrimidine
  • 4-(4-Chlorophenyl)-6-(methyl)-2-(4-methylpiperazino)pyrimidine
  • 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine

Uniqueness

4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClF2N4

Molecular Weight

338.78 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-2-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C16H17ClF2N4/c1-22-6-8-23(9-7-22)16-20-13(10-14(21-16)15(18)19)11-2-4-12(17)5-3-11/h2-5,10,15H,6-9H2,1H3

InChI Key

HVAGVEYQYQJVFG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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